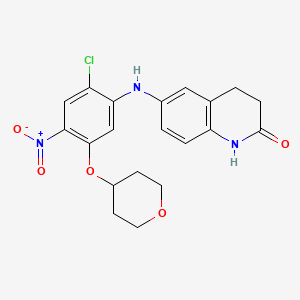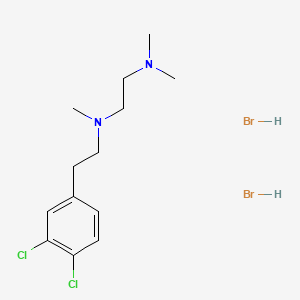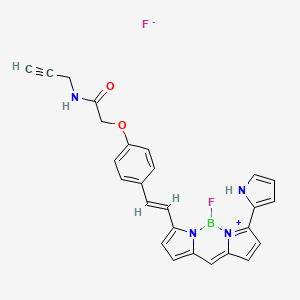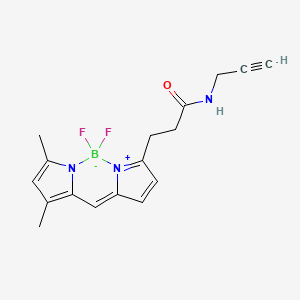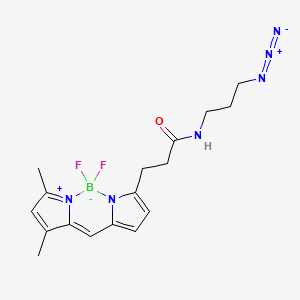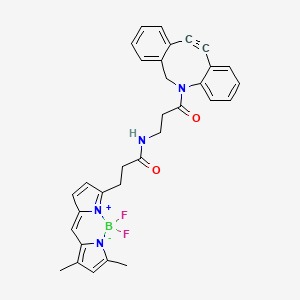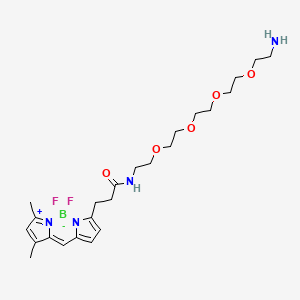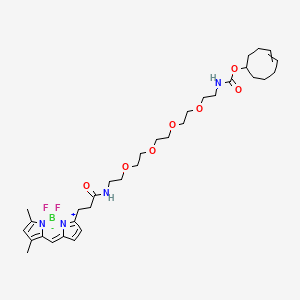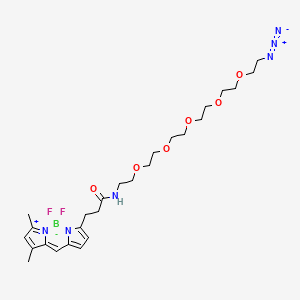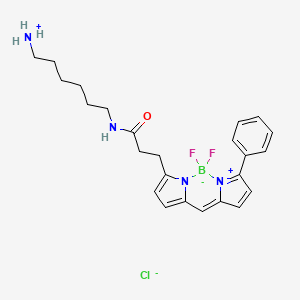
D-Glutamic acid, N-(4-(2-propyn-1-yl((6S)-4,6,7,8-tetrahydro-2-methyl-4-oxo-3H-cyclopenta(g)quinazolin-6-yl)amino)benzoyl)-L-gamma-glutamyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BGC-638, an analogue of BGC-945, is a thymidylate synthase inhibitor specifically transported into α-folate receptor (α-FR)–overexpressing tumors.
Scientific Research Applications
Novel Thymidylate Synthase Inhibitor
D-Glutamic acid derivative, specifically N-[4-[2-Propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-d-glutamic acid (also known as BGC 945 or ONX 0801), has been identified as a small molecule inhibitor of thymidylate synthase (TS). This compound, discovered at the Institute of Cancer Research in London and licensed by Onyx Pharmaceuticals, is currently in phase 1 clinical studies. Its mechanism involves both enzymatic inhibition of thymidylate synthase and α-folate receptor-mediated targeting of tumor cells, showing potential for efficacy with lower toxicity due to selective intracellular accumulation through α-folate receptor transport, primarily in ovarian and lung cancer tumors (Tochowicz et al., 2013).
Chemoenzymatic Synthesis
The compound has been synthesized through a chemoenzymatic process involving several steps. This process includes the conversion of 5-aminoindane to cyclopenta[g]quinazoline ketone, followed by condensation and subsequent reactions leading to the final product. The synthesis pathway highlights the intricate chemical engineering required to produce such a complex molecule and its significance in medicinal chemistry (Marriott et al., 1999).
Inhibition of Thymidylate Synthetase
Another study describes the compound's role in inhibiting thymidylate synthetase. This enzyme is critical for DNA synthesis, making its inhibition a strategic target in cancer treatment. The study underscores the importance of the propargyl substituent at the N10 position for effective enzyme inhibition, emphasizing the compound's role in cancer research (Jackman et al., 1984).
properties
CAS RN |
416852-27-2 |
|---|---|
Product Name |
D-Glutamic acid, N-(4-(2-propyn-1-yl((6S)-4,6,7,8-tetrahydro-2-methyl-4-oxo-3H-cyclopenta(g)quinazolin-6-yl)amino)benzoyl)-L-gamma-glutamyl- |
Molecular Formula |
C32H33N5O9 |
Molecular Weight |
631.63 |
IUPAC Name |
(R)-2-((S)-4-carboxy-4-(4-(((S)-2-methyl-4-oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-6-yl)(prop-2-yn-1-yl)amino)benzamido)butanamido)pentanedioic acid |
InChI |
InChI=1S/C32H33N5O9/c1-3-14-37(26-11-6-19-15-25-22(16-21(19)26)30(42)34-17(2)33-25)20-7-4-18(5-8-20)29(41)36-24(32(45)46)9-12-27(38)35-23(31(43)44)10-13-28(39)40/h1,4-5,7-8,15-16,23-24,26H,6,9-14H2,2H3,(H,35,38)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H,33,34,42)/t23-,24+,26+/m1/s1 |
InChI Key |
DJBPYPCKXOFYII-USZFVNFHSA-N |
SMILES |
O=C(O)[C@H](NC(CC[C@@H](C(O)=O)NC(C1=CC=C(N([C@H]2CCC3=C2C=C4C(NC(C)=NC4=C3)=O)CC#C)C=C1)=O)=O)CCC(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BGC638; BGC 638; BGC-638; CB-300638; CB 300638; CB300638. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



